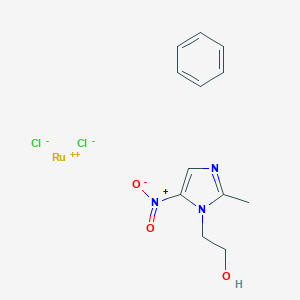
Ruthenium-metronidazole complex
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ruthenium-metronidazole complex is a novel compound that has been synthesized for potential applications in cancer treatment. This complex is formed by the coordination of ruthenium with metronidazole, a well-known antibiotic drug that is commonly used to treat bacterial infections. The unique properties of this complex make it a promising candidate for cancer therapy, as it has been shown to exhibit potent cytotoxicity against cancer cells.
Mecanismo De Acción
The exact mechanism of action of the ruthenium-metronidazole complex is not fully understood, but it is believed to involve the production of reactive oxygen species (ROS) within cancer cells. ROS are highly reactive molecules that can damage cellular components, including DNA and proteins. By inducing the production of ROS, the ruthenium-metronidazole complex can selectively target cancer cells and induce cell death.
Efectos Bioquímicos Y Fisiológicos
The ruthenium-metronidazole complex has been shown to have a number of biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, the complex has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of the ruthenium-metronidazole complex is its potent cytotoxicity against cancer cells. This makes it a promising candidate for the development of new cancer treatments. However, there are also some limitations to its use in lab experiments. For example, the complex may be difficult to synthesize and purify, and may require specialized equipment and expertise. Additionally, the complex may have limited solubility in certain solvents, which can make it difficult to work with.
Direcciones Futuras
There are many potential future directions for research on the ruthenium-metronidazole complex. One area of focus is the development of new cancer treatments based on the complex. This may involve further optimization of the synthesis method, as well as testing the complex in animal models of cancer. Additionally, there may be potential applications of the complex in other areas of medicine, such as antimicrobial therapy or imaging.
Conclusion:
In conclusion, the ruthenium-metronidazole complex is a promising new compound that has potential applications in cancer therapy. Its unique properties, including its potent cytotoxicity against cancer cells, make it a promising candidate for further research and development. While there are some limitations to its use in lab experiments, there are many potential future directions for research on this complex, and it may have applications beyond cancer therapy as well.
Métodos De Síntesis
The synthesis of the ruthenium-metronidazole complex involves the coordination of ruthenium with metronidazole. This is achieved through a series of chemical reactions that involve the use of various reagents and solvents. The exact synthesis method may vary depending on the specific application of the complex, but generally involves the use of a ruthenium precursor and metronidazole in the presence of a suitable solvent.
Aplicaciones Científicas De Investigación
The ruthenium-metronidazole complex has been extensively studied for its potential use in cancer therapy. Research has shown that the complex exhibits potent cytotoxicity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. This makes it a promising candidate for the development of new cancer treatments.
Propiedades
Número CAS |
142012-12-2 |
|---|---|
Nombre del producto |
Ruthenium-metronidazole complex |
Fórmula molecular |
C12H15Cl2N3O3Ru |
Peso molecular |
421.2 g/mol |
Nombre IUPAC |
benzene;2-(2-methyl-5-nitroimidazol-1-yl)ethanol;ruthenium(2+);dichloride |
InChI |
InChI=1S/C6H9N3O3.C6H6.2ClH.Ru/c1-5-7-4-6(9(11)12)8(5)2-3-10;1-2-4-6-5-3-1;;;/h4,10H,2-3H2,1H3;1-6H;2*1H;/q;;;;+2/p-2 |
Clave InChI |
QYBFRILKKAVWEP-UHFFFAOYSA-L |
SMILES |
CC1=NC=C(N1CCO)[N+](=O)[O-].C1=CC=CC=C1.[Cl-].[Cl-].[Ru+2] |
SMILES canónico |
CC1=NC=C(N1CCO)[N+](=O)[O-].C1=CC=CC=C1.[Cl-].[Cl-].[Ru+2] |
Sinónimos |
(eta6-C6H6)RuCl2(metro) (eta6-C6H6)RuCl2(metronidazole) (eta6-C6H6)ruthenium chloride(metro) Ru-metro |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



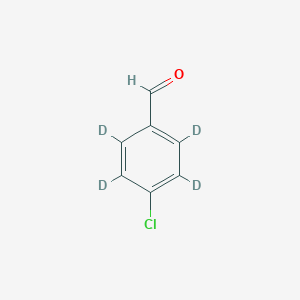
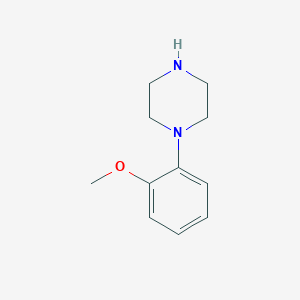
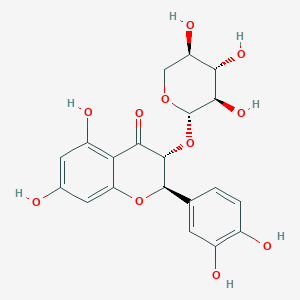
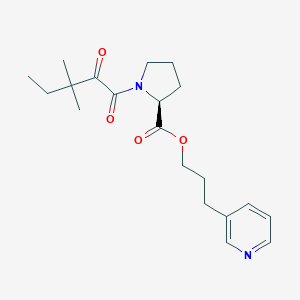
![1-[3-(Succinimidyloxycarbonyl)benzyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide](/img/structure/B120326.png)
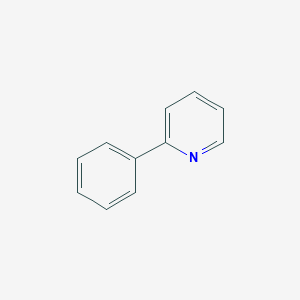
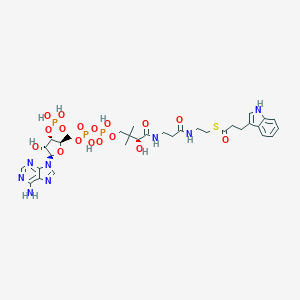
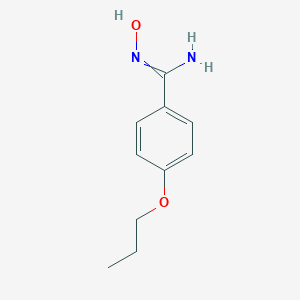
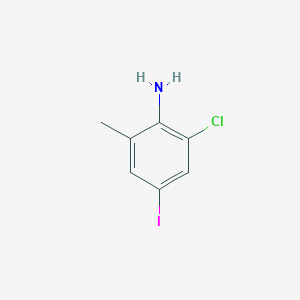
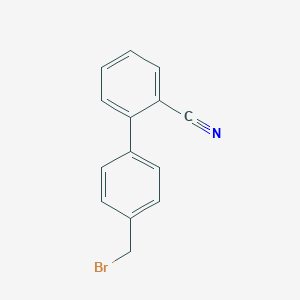
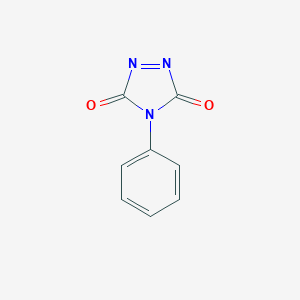
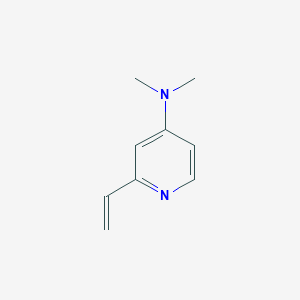

![1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B120366.png)